molecular formula C15H22O4 B12320179 Dihydroartemisinin, 5-deshydroxy-6-deshydro- CAS No. 1217752-74-3

Dihydroartemisinin, 5-deshydroxy-6-deshydro-

Cat. No.: B12320179
CAS No.: 1217752-74-3
M. Wt: 266.33 g/mol
InChI Key: UKXCIQFCSITOCY-UHFFFAOYSA-N
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Description

Dihydroartemisinin, 5-deshydroxy-6-deshydro-, is a derivative of artemisinin, a naturally occurring compound extracted from the plant Artemisia annua.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroartemisinin, 5-deshydroxy-6-deshydro-, is synthesized from artemisinin through a series of reduction reactions. The lactone moiety of artemisinin is transformed into a lactol during a reduction reaction, typically in the presence of mild hydride-reducing agents such as sodium borohydride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of dihydroartemisinin, 5-deshydroxy-6-deshydro-, involves large-scale extraction of artemisinin from Artemisia annua, followed by chemical modification through reduction reactions. The process is optimized to maximize yield and minimize costs, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinin, 5-deshydroxy-6-deshydro-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The reaction conditions are typically mild to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of dihydroartemisinin, which are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydroartemisinin, 5-deshydroxy-6-deshydro-, involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules. This oxidative stress leads to the death of parasites and tumor cells. The compound targets various molecular pathways, including those involved in apoptosis and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include artemisinin, artesunate, artemether, and other artemisinin derivatives .

Comparison

Compared to other artemisinin derivatives, dihydroartemisinin, 5-deshydroxy-6-deshydro-, has unique properties such as higher potency and different pharmacokinetic profiles. Its ability to induce oxidative stress and target multiple pathways makes it a valuable compound in both antimalarial and anticancer research .

Properties

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCIQFCSITOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122228
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217752-74-3
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217752-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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